Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate

Catalog No.
S13705632
CAS No.
M.F
C11H14FNO2
M. Wt
211.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoat...

Product Name

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate

IUPAC Name

methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,13H2,1H3

InChI Key

YTOGQBIMZKTOOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)CN

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate is a chemical compound with the molecular formula C11H14FNO2C_{11}H_{14}FNO_2. It exists primarily as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. The compound features an amino group, a methyl ester, and a fluorophenyl moiety, contributing to its unique chemical properties and potential biological activities. This compound is utilized in various fields, including medicinal chemistry and materials science, due to its versatile reactivity and structural characteristics .

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorophenyl group can engage in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, often facilitated by catalysts like palladium on carbon.

Major Products

  • Oxidation: Nitro derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted fluorophenyl derivatives.

Research indicates that Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate exhibits notable biological activities. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects. Studies have explored its potential as a biochemical probe and its role in drug development.

The synthesis of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate typically involves the following steps:

  • Formation of Intermediate: Reacting 2-fluorobenzyl bromide with methyl 3-amino-2-hydroxypropanoate under basic conditions.
  • Hydrochloride Salt Formation: Treating the resulting intermediate with hydrochloric acid to yield the hydrochloride salt.
  • Solvents and Conditions: Common solvents include ethanol or methanol, with bases like sodium hydroxide or potassium carbonate used to facilitate the reaction.

Industrial production may involve similar methods but optimized for scale and yield, utilizing continuous flow reactors and purification techniques such as recrystallization and chromatography .

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate has diverse applications across various scientific fields:

  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceutical compounds.
  • Biological Studies: Used to investigate enzyme interactions and receptor binding.
  • Materials Science: Explored for developing novel materials with specific properties .

Interaction studies have demonstrated that Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate can influence biological systems through its structural features. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions allows it to modulate enzyme activity and receptor binding profiles. These interactions are critical for understanding its pharmacological potential and guiding further research into its therapeutic applications .

Similar Compounds

Several compounds share structural similarities with Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate, including:

  • Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride
  • Methyl 3-amino-2-(3-fluorophenyl)methylpropanoate hydrochloride
  • Methyl 3-amino-2-(4-fluorophenyl)methylpropanoate hydrochloride

Uniqueness

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate is distinguished by its specific substitution pattern on the phenyl ring. This unique configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific disciplines .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.10085685 g/mol

Monoisotopic Mass

211.10085685 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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